7-{[(2,6-Difluorophenyl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
“7-[(2,6-DIFLUOROBENZOYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID” is a complex organic compound that belongs to the class of beta-lactam antibiotics. This compound is characterized by its unique bicyclic structure, which includes a beta-lactam ring fused with a thiazolidine ring. The presence of various functional groups, such as the difluorobenzoyl and thiadiazolyl groups, contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-[(2,6-DIFLUOROBENZOYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID” typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the beta-lactam ring: This can be achieved through cyclization reactions involving appropriate amine and acid chloride precursors.
Introduction of the difluorobenzoyl group: This step involves the acylation of the amine group with 2,6-difluorobenzoyl chloride under controlled conditions.
Attachment of the thiadiazolyl group: This can be accomplished through nucleophilic substitution reactions using 5-methyl-1,3,4-thiadiazole-2-thiol as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
“7-[(2,6-DIFLUOROBENZOYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines.
Scientific Research Applications
“7-[(2,6-DIFLUOROBENZOYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID” has several scientific research applications, including:
Chemistry: Used as a model compound to study beta-lactam ring stability and reactivity.
Biology: Investigated for its antibacterial properties and mechanism of action against various bacterial strains.
Medicine: Explored as a potential antibiotic for treating bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of “7-[(2,6-DIFLUOROBENZOYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID” involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, leading to the disruption of peptidoglycan cross-linking. This results in weakened cell walls and ultimately, bacterial cell lysis.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Another beta-lactam antibiotic with a similar mechanism of action.
Cephalosporin: A class of beta-lactam antibiotics with a broader spectrum of activity.
Carbapenem: A beta-lactam antibiotic known for its resistance to beta-lactamase enzymes.
Uniqueness
“7-[(2,6-DIFLUOROBENZOYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID” is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of the difluorobenzoyl and thiadiazolyl groups enhances its stability and antibacterial potency compared to other beta-lactam antibiotics.
Properties
Molecular Formula |
C18H14F2N4O4S3 |
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Molecular Weight |
484.5 g/mol |
IUPAC Name |
7-[(2,6-difluorobenzoyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H14F2N4O4S3/c1-7-22-23-18(31-7)30-6-8-5-29-16-12(15(26)24(16)13(8)17(27)28)21-14(25)11-9(19)3-2-4-10(11)20/h2-4,12,16H,5-6H2,1H3,(H,21,25)(H,27,28) |
InChI Key |
GSECOADNDUSKQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C4=C(C=CC=C4F)F)SC2)C(=O)O |
Origin of Product |
United States |
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